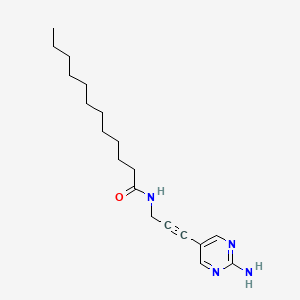
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring, a prop-2-ynyl group, and a dodecanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide typically involves a multi-step process. One common method includes the reaction of 2-aminopyrimidine with propargyl bromide to form an intermediate, which is then coupled with dodecanoic acid or its derivatives under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques like flash chromatography and recrystallization are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the prop-2-ynyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and coatings
Mecanismo De Acción
The mechanism of action of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the prop-2-ynyl group may participate in covalent modifications of target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
- N-(prop-2-yn-1-yl)pyridin-2-amines
- N-(prop-2-yn-1-yl)-o-phenylenediamines
- N-(penta-2,4-diyn-1-yl)-o-phenylenediamines
Uniqueness: N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide is unique due to its specific combination of a pyrimidine ring, a prop-2-ynyl group, and a long dodecanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C19H30N4O |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
N-[3-(2-aminopyrimidin-5-yl)prop-2-ynyl]dodecanamide |
InChI |
InChI=1S/C19H30N4O/c1-2-3-4-5-6-7-8-9-10-13-18(24)21-14-11-12-17-15-22-19(20)23-16-17/h15-16H,2-10,13-14H2,1H3,(H,21,24)(H2,20,22,23) |
Clave InChI |
MQLLMXDXBHGDBD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCC#CC1=CN=C(N=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


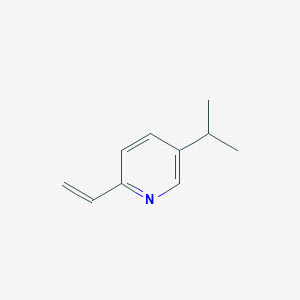
![Pyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B12969959.png)


![10H-Spiro[acridine-9,9'-xanthene]](/img/structure/B12969977.png)
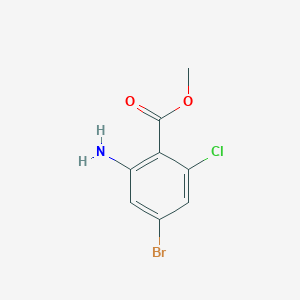

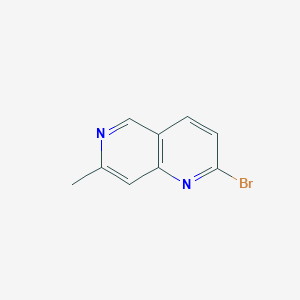
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol](/img/structure/B12970027.png)


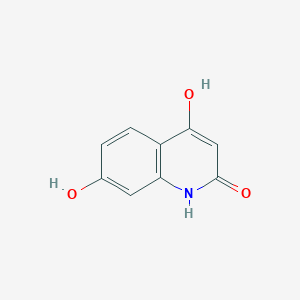
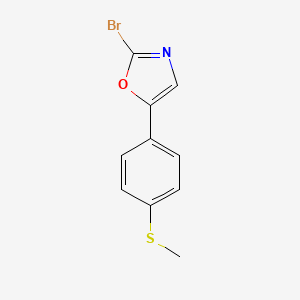
![2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B12970048.png)
